molecular formula C11H10N2O3 B1627055 Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 201050-72-8

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No. B1627055
M. Wt: 218.21 g/mol
InChI Key: VDLCZLXZHGXCKE-UHFFFAOYSA-N
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Description

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate”, often involves the use of commercially available raw materials . For example, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized in good yields from three intermediates .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” has a molecular weight of 114.1 . It is a liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

1. Synthesis and Mesomorphic Behaviour

A study by Han, Wang, Zhang, and Zhu (2010) investigated the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate (Me-OXD-n). They examined its mesomorphic behavior and photoluminescent properties, observing cholesteric and nematic/smectic A mesophases in these compounds, with notable photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).

2. Selective Fluoride Chemosensors

Ma, Li, Zong, Men, and Xing (2013) focused on synthesizing new anion sensors, including methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and its variants. They demonstrated these molecules' effectiveness as fluoride chemosensors in CH2Cl2/CH3CN solution, highlighting their potential in selective anion sensing applications (Ma, Li, Zong, Men, & Xing, 2013).

3. Structural Characterization in Medicinal Chemistry

Meyer, Joussef, Gallardo, and Bortoluzzi (2003) conducted structural characterization of oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, used as spacers in synthesizing potential angiotensin receptor antagonists. Their study contributes to understanding the molecular structure in developing new medicinal compounds (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

4. Corrosion Inhibition Properties

Ammal, Prajila, and Joseph (2018) explored the use of 1,3,4-oxadiazole derivatives, including methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, in corrosion inhibition for mild steel in acidic environments. Their findings highlight the potential of these compounds in industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Safety And Hazards

“Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate” is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLCZLXZHGXCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571275
Record name Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

CAS RN

201050-72-8
Record name Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.05 g, 8.3 mmol) was added to a stirred solution of terephthalic acid monomethyl ester (1 g, 5.55 mmol) in DCM (12 mL) and stirring was continued at ambient temperature for 4 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was dissolved in DCM (4 mL) and to the resulting solution was added, acetic acid hydrazide (490 mg, 6.66 mmol), Et3N (670 mg, 6.66 mmol) and stirring was continued at temperature overnight. The reaction mixture was diluted with water and extracted with ethylacetate, dried over sodium sulfate and concentrated under reduced pressure to afford 1 g (76.39% Yield) of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester. A stirred solution of 4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester (500 mg, 5.55 mmol) in POCl3 (12 mL) was heated at 100° C. for 3 hr. The reaction mixture was concentrated under reduced pressure to afford the residue. The residue was diluted with cold water, extracted with ethyl acetate, washed the organic layer with sodium bicarbonate solution, saturated brine solution and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to 350 mg (75.92% Yield) of afford 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester. LiOH.H2O (330 mg, 8 mmol) was added to a solution of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid methyl ester (350 mg, 1.6 mmol) in the mixture of methanol (4 mL), THF (10 mL) and H2O (4 mL). The resulting reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated The residue was diluted with water, acidified with aqueous citric acid solution, extracted with ethyl acetate and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to afford 280 mg (87.46% Yield) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzoic acid.
Name
4-(N′-acetyl-hydrazinocarbonyl)-benzoic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Meng, K Liu, C Liang, X Guo, X Han, S Ren… - Journal of Solid State …, 2018 - Elsevier
By using a triazol-functionalized tricarboxylate, three novel metal coordination polymers, namely, [Zn 2 L(OH)]·0.5H 2 O (1), [Co 2 L(OH)(H 2 O)]·5.5H 2 O (2), [Cu 2 (HL)] (3) L = [5-(3-(4-…
Number of citations: 10 www.sciencedirect.com

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